

# physicochemical properties of 2,3-dimethylaniline and its isomers

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## Compound of Interest

Compound Name: 2,3-Dimethylaniline

Cat. No.: B142581

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An in-depth technical guide to the physicochemical properties of **2,3-dimethylaniline** and its isomers, prepared for researchers, scientists, and drug development professionals.

## Introduction

Dimethylanilines, also known as xylidines, are a group of aromatic amines that are structurally isomeric to one another. They consist of a benzene ring substituted with an amino group and two methyl groups. These compounds are of significant interest in various fields, including the pharmaceutical and chemical industries, where they serve as crucial intermediates in the synthesis of dyes, pesticides, and active pharmaceutical ingredients.<sup>[1][2]</sup> A thorough understanding of their physicochemical properties is paramount for their effective use in research and development, particularly in drug design and formulation where properties such as solubility and basicity can significantly influence bioavailability and efficacy. This guide provides a comprehensive overview of the core physicochemical properties of **2,3-dimethylaniline** and its isomers, details the experimental methodologies for their determination, and presents this information in a clear and accessible format.

## Physicochemical Properties

The physicochemical properties of dimethylaniline isomers are influenced by the substitution pattern of the methyl groups on the benzene ring relative to the amino group. These variations in structure lead to differences in properties such as melting point, boiling point, density, basicity (pKa), and solubility.

## Data Summary

The following tables summarize the key physicochemical properties of **2,3-dimethylaniline** and its isomers.

Table 1: General and Physical Properties

Isomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)	Boiling Point (°C)	Density (g/mL at 25°C)	Refractive Index (n <sub>20/D</sub> )
2,3-Dimethylaniline	87-59-2	C <sub>8</sub> H <sub>11</sub> N	121.18	Brown to dark brown liquid[3][4]	2.5[2][4][5]	221-222[2][4][5]	0.993[2][4][5]	1.569[4][5]
2,4-Dimethylaniline	95-68-1	C <sub>8</sub> H <sub>11</sub> N	121.18	Clear yellow to red-brown liquid	-14.3 to 16[6][7]	218[8][6]	0.98[8][6]	1.558[8][6]
2,5-Dimethylaniline	95-78-3	C <sub>8</sub> H <sub>11</sub> N	121.18	Colorless to light yellow liquid[9]	11.5[10][11]	218[1][10][11]	0.973[1][0][11]	1.559[1][0]
2,6-Dimethylaniline	87-62-7	C <sub>8</sub> H <sub>11</sub> N	121.18	Colorless to light yellow liquid[1][2]	10-12[12][13]	214-217.9[1][2][14][15]	0.984[1][3][16]	1.560[1][6]
3,4-Dimethylaniline	95-64-7	C <sub>8</sub> H <sub>11</sub> N	121.18	Pale brown crystals or off-white solid[17]	49-51[18][19][20]	226[18][19][20]	1.076[1][8][19]	N/A

3,5-Dimethylaniline	108-69-0	C <sub>8</sub> H <sub>11</sub> N	121.18	Colorless to pale yellow or dark brown liquid[21][22]	7-9[23][24]	220-221[23]	0.972[23][24]	1.557[23][24]
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Table 2: Solubility and Basicity

Isomer	Water Solubility	pKa
2,3-Dimethylaniline	1.5 g/L[3], 30 g/L (20 °C)[3][5]	4.70 (at 25°C)[3]
2,4-Dimethylaniline	5 g/L (20 °C)[8]	4.89 (at 25°C)[8]
2,5-Dimethylaniline	<0.1 g/100 mL (18 °C)[10]	N/A
2,6-Dimethylaniline	7.5 g/L (20 °C)[12][16]	3.89[12]
3,4-Dimethylaniline	<1 g/L (24 °C)[18]	N/A
3,5-Dimethylaniline	<0.1 g/100 mL (19 °C)[21]	4.765 (at 25°C)[21]

N/A: Data not readily available in the searched sources.

## Experimental Protocols

The accurate determination of physicochemical properties is essential. Below are detailed methodologies for key experiments.

### Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow range.

Methodology: Capillary Tube Method[25]

- **Sample Preparation:** A small amount of the solid dimethylaniline isomer (e.g., 3,4-dimethylaniline) is finely powdered. The open end of a capillary tube is pushed into the powder. The tube is then inverted and tapped gently to move the powder to the sealed end, creating a packed sample of 1-2 mm in height.[\[25\]](#)
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[\[25\]](#) This assembly is then placed in a heating bath (e.g., a Thiele tube or a commercial melting point apparatus) containing a high-boiling point liquid like paraffin oil or concentrated sulfuric acid.
- **Heating and Observation:** The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[\[25\]](#) The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
- **Purity Indication:** A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.[\[25\]](#)

## Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

- **Apparatus Setup:** A small quantity of the liquid dimethylaniline isomer is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
- **Heating:** The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.
- **Temperature Reading:** The temperature is recorded when it becomes constant, which indicates that the vapor, liquid, and thermometer have reached thermal equilibrium. This constant temperature is the boiling point of the substance at the prevailing atmospheric pressure.

Methodology: Capillary Tube Method (for small quantities)[26]

- **Sample Preparation:** A few drops of the liquid are placed in a small test tube or ignition tube. [26] A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- **Apparatus Setup:** The test tube is attached to a thermometer and heated in a bath, similar to the melting point determination.
- **Observation:** As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles. Heating is continued until a continuous stream of bubbles emerges from the capillary. The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[26]

## Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Aniline Point Determination (for hydrocarbon solvents)[27][28][29]

While not a direct measure of water solubility, the aniline point is a critical property, especially in the petroleum industry, that characterizes the solvency of a hydrocarbon. It is defined as the minimum temperature at which equal volumes of aniline (or a dimethylaniline) and a hydrocarbon solvent are completely miscible.[27][28][29]

- **Apparatus Setup:** Equal volumes (e.g., 10 mL) of the dimethylaniline and the hydrocarbon sample are placed in a test tube fitted with a stirrer and a thermometer.[27]
- **Heating and Mixing:** The mixture is heated and stirred until a single clear phase is observed, indicating complete miscibility.[27]
- **Cooling and Observation:** The heat source is removed, and the solution is allowed to cool while still being stirred. The temperature at which the solution becomes cloudy or turbid, due to the separation of the two phases, is recorded as the aniline point.[29]

- Interpretation: A lower aniline point indicates a higher aromatic content and greater solvency of the hydrocarbon.[\[27\]](#)

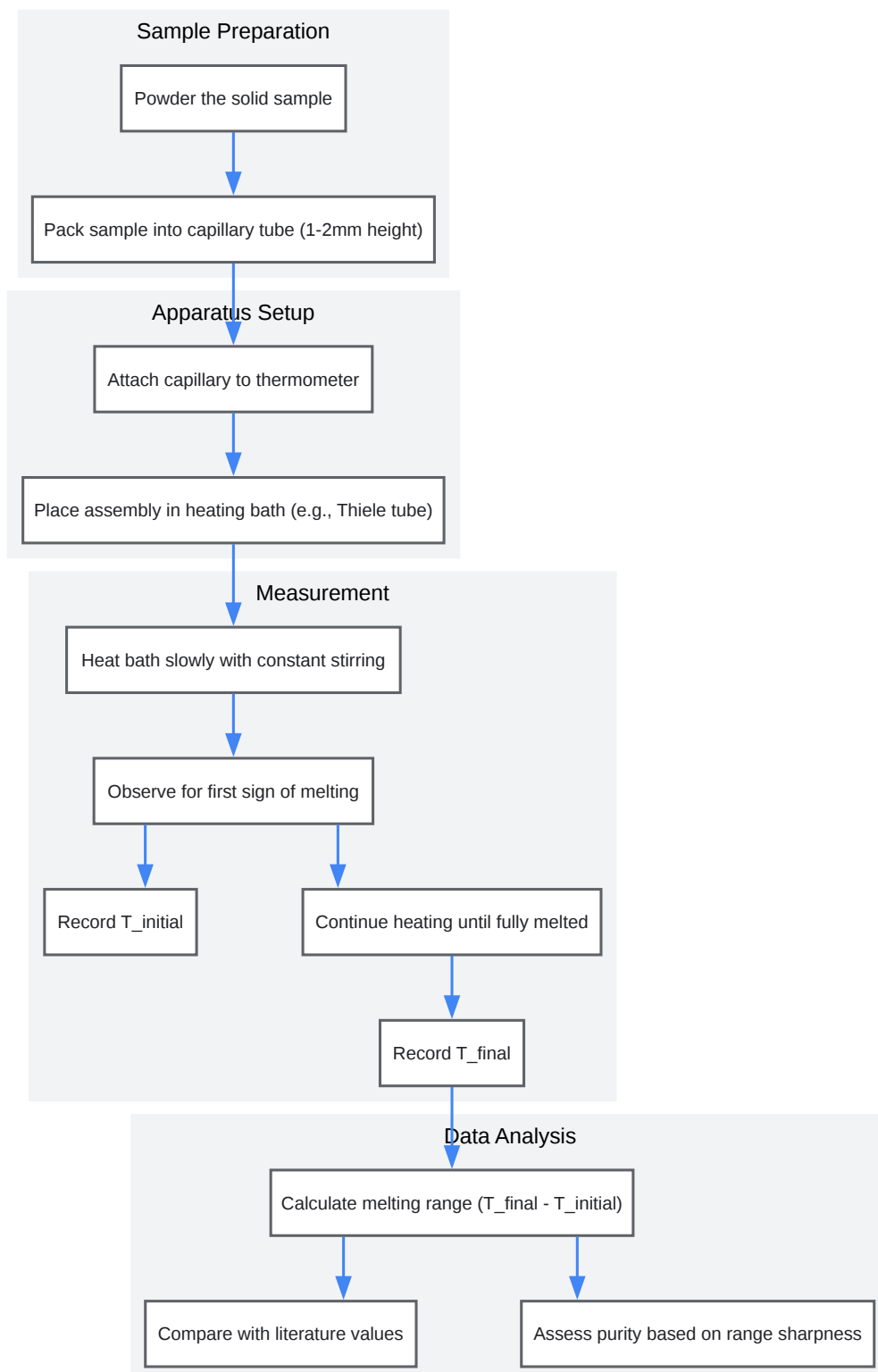
Methodology: Dynamic Method for Aqueous Solubility[\[30\]](#)

- Apparatus Setup: A jacketed glass vessel containing a known volume of water is maintained at a constant temperature using a water bath. A magnetic stirrer ensures vigorous agitation.  
[\[30\]](#)
- Titration and Observation: The dimethylaniline is added incrementally to the water. After each addition, the mixture is stirred until equilibrium is reached. The point at which a persistent second phase (undissolved liquid or solid) appears is noted.
- Quantification: The total amount of dimethylaniline added to achieve saturation is used to calculate the solubility at that specific temperature. The experiment can be repeated at different temperatures to determine the temperature dependence of solubility.[\[30\]](#)

## Visualizations

To illustrate a typical experimental workflow, the following diagram outlines the process for determining the melting point of a solid dimethylaniline isomer using the capillary tube method.

## Workflow for Melting Point Determination

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Caption: Workflow for Melting Point Determination.



## Conclusion

The physicochemical properties of **2,3-dimethylaniline** and its isomers are fundamental to their application in scientific research and industrial synthesis. The data and experimental protocols presented in this guide offer a comprehensive resource for professionals in these fields. The distinct properties of each isomer, dictated by the placement of the methyl groups, underscore the importance of precise characterization. Adherence to standardized experimental methodologies is crucial for obtaining reliable and reproducible data, which is the bedrock of successful drug development and chemical manufacturing endeavors.

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